molecular formula C15H14N2O5S B5088149 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide CAS No. 333441-47-7

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide

Cat. No.: B5088149
CAS No.: 333441-47-7
M. Wt: 334.3 g/mol
InChI Key: CHFTZYINNDKEEA-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide, commonly known as DBDSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDSB is a sulfonamide derivative that is extensively used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

The primary targets of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal degradation of acetylcholine, leading to its accumulation . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Pharmacokinetics

These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The primary molecular effect of this compound is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors like temperature and presence of other substances can affect the compound’s stability and interaction with its targets .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.

Cellular Effects

Given its potential interaction with cholinestrases and lipoxygenase enzymes , it could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c16-15(18)11-3-1-2-4-12(11)17-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,17H,7-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFTZYINNDKEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178908
Record name 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333441-47-7
Record name 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333441-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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